molecular formula C9H13BO4 B6330907 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid;  96% CAS No. 2096332-52-2

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid; 96%

Cat. No. B6330907
M. Wt: 196.01 g/mol
InChI Key: QURCMQMWZAMRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a boron trihalide or a borate ester with a Grignard or organolithium reagent. The specifics of the synthesis would depend on the particular boronic acid being synthesized.



Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, resulting in a p orbital that can participate in pi bonding with the oxygen atom.



Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols in the presence of a base. This reaction is reversible and is often exploited in organic synthesis and in the creation of sensors for sugars and other diols.



Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature. They are generally stable, but can decompose if heated. They are also capable of forming boronate esters with diols, which can be exploited in various chemical applications.


Scientific Research Applications

Supramolecular Assembly Design

Phenylboronic acids, including derivatives like 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, as demonstrated in the work of Pedireddi and Seethalekshmi (2004), which highlights the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanism

Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insight into their potential applications in fluorescence studies and biological assays (Geethanjali, Nagaraja, & Melavanki, 2015).

Molecular Structure and Crystal Engineering

Cyrański et al. (2012) focused on the structural aspects of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid, to develop novel boronic acids with monomeric structures. This research is pivotal in crystal engineering and the design of new molecular materials (Cyrański et al., 2012).

Bioorthogonal Coupling Reactions

Dilek, Lei, Mukherjee, and Bane (2015) investigated the rapid formation of a boron-nitrogen heterocycle in neutral aqueous solutions using 2-formylphenylboronic acid, highlighting its application in bioorthogonal coupling reactions, especially for protein conjugation (Dilek et al., 2015).

Enantioselective Recognition in Chiral Amines

Research by Ghosn and Wolf (2011) on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrates its potential in enantioselective recognition of chiral amines, an important aspect in stereoselective synthesis and chiral analysis (Ghosn & Wolf, 2011).

Antioxidant Activity in Biological Applications

Xu et al. (2017) isolated new phenyl ether derivatives from Aspergillus carneus, including compounds structurally related to methoxyphenylboronic acids, showing strong antioxidant activities. This research points to the potential biological applications of these compounds, particularly in oxidative stress-related conditions (Xu et al., 2017).

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled. Always refer to the Material Safety Data Sheet (MSDS) for the specific boronic acid you are working with for detailed safety information.


Future Directions

Boronic acids have been the subject of much research due to their unique properties and potential applications. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their reactivity and interactions with biological systems.


properties

IUPAC Name

[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCMQMWZAMRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid

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